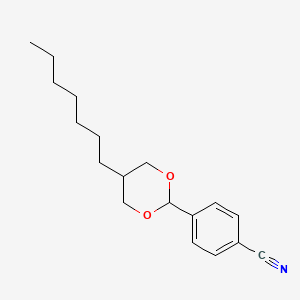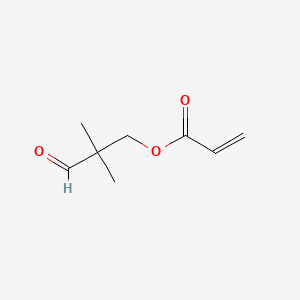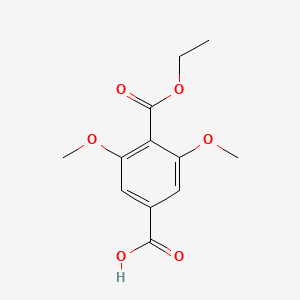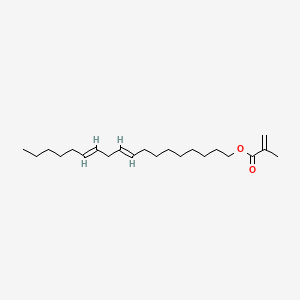
9,12-Octadecadienyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienyl methacrylate: is an organic compound with the molecular formula C22H38O2 and a molecular weight of 334.53592 g/mol . It is a methacrylate ester derived from 9,12-octadecadienoic acid, commonly known as linoleic acid. This compound is characterized by its long aliphatic chain and the presence of two double bonds at the 9th and 12th positions, making it a polyunsaturated fatty acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 9,12-octadecadienyl methacrylate typically involves the esterification of 9,12-octadecadienoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-12 hours
The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high conversion rates and purity of the final product. The use of advanced separation techniques such as high-performance liquid chromatography (HPLC) may also be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,12-Octadecadienyl methacrylate can undergo oxidation reactions, particularly at the double bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Saturated esters.
Substitution: Formation of amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
9,12-Octadecadienyl methacrylate is used as a monomer in the synthesis of polymers and copolymers. These polymers exhibit unique properties such as flexibility, hydrophobicity, and resistance to environmental degradation, making them suitable for coatings, adhesives, and sealants .
Biology and Medicine:
In biological research, this compound is used to study the effects of polyunsaturated fatty acid esters on cellular processes
Industry:
Industrially, this compound is used in the production of specialty plastics and elastomers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the materials.
Mecanismo De Acción
The mechanism of action of 9,12-octadecadienyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. The double bonds in the aliphatic chain can also undergo cross-linking reactions, further enhancing the properties of the resulting polymers.
Molecular Targets and Pathways:
In biological systems, the compound may interact with lipid membranes, influencing membrane fluidity and permeability. It can also modulate signaling pathways related to lipid metabolism and inflammation.
Comparación Con Compuestos Similares
9-Octadecenoic acid methacrylate: Similar structure but with only one double bond.
Stearyl methacrylate: Saturated analog with no double bonds.
Oleyl methacrylate: Contains a single double bond at the 9th position.
Uniqueness:
9,12-Octadecadienyl methacrylate is unique due to the presence of two double bonds, which impart distinct chemical reactivity and physical properties. This makes it more versatile in applications requiring specific polymer characteristics compared to its saturated or monounsaturated analogs.
Propiedades
Número CAS |
45280-69-1 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
[(9E,12E)-octadeca-9,12-dienyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h8-9,11-12H,2,4-7,10,13-20H2,1,3H3/b9-8+,12-11+ |
Clave InChI |
YFEDUIROCRGMGU-MVKOLZDDSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C(=C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





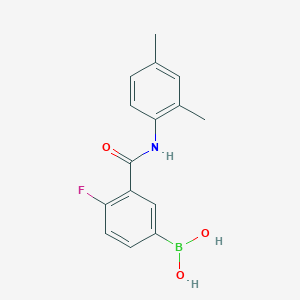
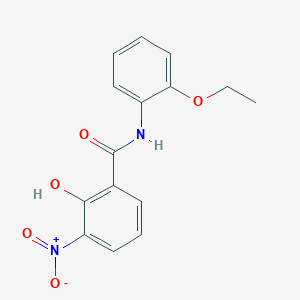
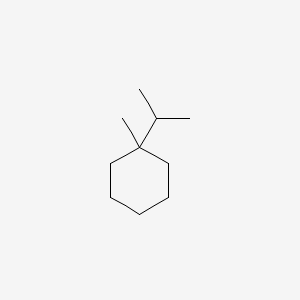
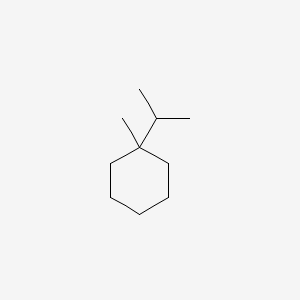
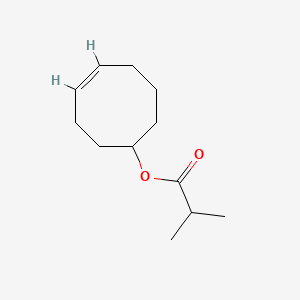
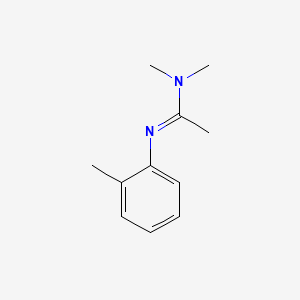
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

